molecular formula C4H8FNO2 B13481393 2-Amino-3-fluorobutyric acid, threo

2-Amino-3-fluorobutyric acid, threo

Cat. No.: B13481393
M. Wt: 121.11 g/mol
InChI Key: HJVQOHDATXHIJL-GBXIJSLDSA-N
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Description

2-Amino-3-fluorobutyric acid, threo is an organic compound with the molecular formula C4H8FNO2 It is a stereoisomer of 2-amino-3-fluorobutyric acid, characterized by its specific spatial arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluorobutyric acid, threo typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the butyric acid backbone. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluorobutyric acid, threo can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines or alcohols.

Scientific Research Applications

2-Amino-3-fluorobutyric acid, threo has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorine substitution on amino acid behavior and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It may be used in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 2-Amino-3-fluorobutyric acid, threo exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluorobutyric acid, erythro: Another stereoisomer with different spatial arrangement.

    2-Amino-3-chlorobutyric acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-3-hydroxybutyric acid: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness

2-Amino-3-fluorobutyric acid, threo is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological molecules.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2R,3R)-2-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

HJVQOHDATXHIJL-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)F

Canonical SMILES

CC(C(C(=O)O)N)F

Origin of Product

United States

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